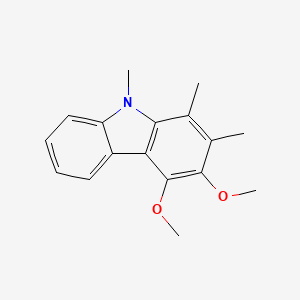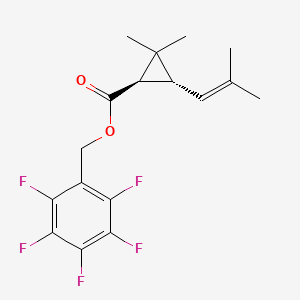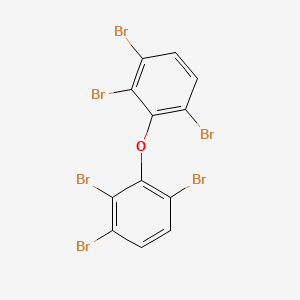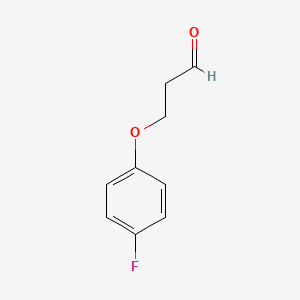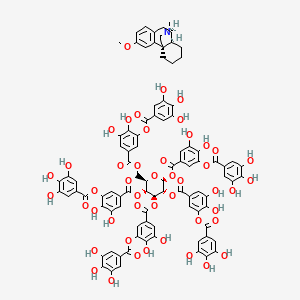
Dextromethorphan tannate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextromethorphan tannate is a compound formed by the reaction of dextromethorphan, a widely used antitussive (cough suppressant), with tannic acid. Dextromethorphan is a non-narcotic morphine derivative that has been used for nearly 40 years due to its effectiveness in suppressing coughs . The tannate form of dextromethorphan is known for its extended-release properties, making it useful in pharmaceutical compositions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextromethorphan tannate is prepared by reacting dextromethorphan with tannic acid. The reaction typically occurs at a temperature range of 80 to 180°C. This can be done either neat or as an aqueous slurry containing about 5 to 30 wt. % water .
Industrial Production Methods: In industrial settings, the preparation of this compound involves controlled reaction conditions to ensure high purity and extended-release properties. The process is designed to minimize the presence of unreacted dextromethorphan base, which is indicative of the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions: Dextromethorphan tannate undergoes various chemical reactions, including:
Oxidation: Dextromethorphan can be oxidized to form dextrorphan, its active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Dextromethorphan can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products:
Dextrorphan: The primary metabolite formed through oxidation.
Substituted Morphinans: Products formed through substitution reactions.
Scientific Research Applications
Dextromethorphan tannate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of morphinan derivatives.
Biology: Investigated for its neuroprotective and anticonvulsant properties.
Medicine: Widely used as an antitussive in over-the-counter cough and cold medications.
Industry: Utilized in the formulation of extended-release pharmaceutical products.
Mechanism of Action
Dextromethorphan tannate exerts its effects primarily through its action on the central nervous system:
NMDA Receptor Antagonism: Dextromethorphan acts as a low-affinity uncompetitive antagonist of NMDA receptors, which are involved in synaptic plasticity and memory function.
Sigma-1 Receptor Agonism: It also acts as an agonist of sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter release.
Cough Suppression: Dextromethorphan suppresses the cough reflex by acting directly on the cough center in the medulla of the brain.
Comparison with Similar Compounds
Dextrorphan: The primary metabolite of dextromethorphan, also an NMDA receptor antagonist.
Codeine: Another morphinan derivative used as an antitussive but with narcotic properties.
Benzonatate: A non-narcotic antitussive that works by numbing the throat and lungs.
Uniqueness: Dextromethorphan tannate is unique due to its extended-release properties and high purity, making it particularly effective for long-lasting cough suppression without the addictive properties associated with other morphinan derivatives .
Properties
CAS No. |
1406-78-6 |
|---|---|
Molecular Formula |
C94H77NO47 |
Molecular Weight |
1972.6 g/mol |
IUPAC Name |
[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate;(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C76H52O46.C18H25NO/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h1-20,52,63-65,76-101H,21H2;6-7,12,15,17H,3-5,8-11H2,1-2H3/t52-,63-,64+,65-,76+;15-,17+,18+/m11/s1 |
InChI Key |
HFUQPPONNTXWAO-VVRPOUSDSA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


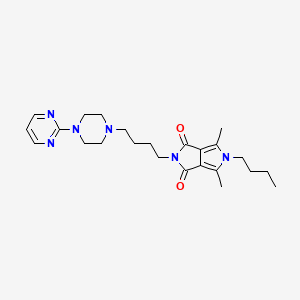
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)
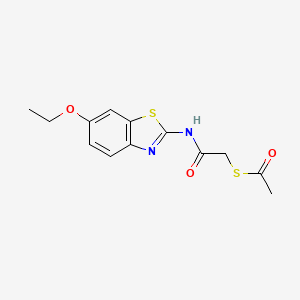
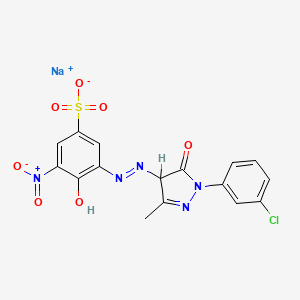


![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
